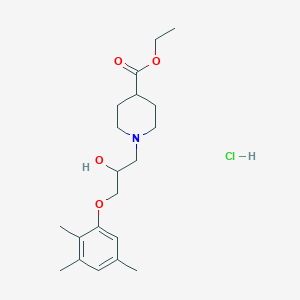

Ethyl 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-5-24-20(23)17-6-8-21(9-7-17)12-18(22)13-25-19-11-14(2)10-15(3)16(19)4;/h10-11,17-18,22H,5-9,12-13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJLBMYCNMSHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly its antimicrobial and cytotoxic properties. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with various alkyl and aryl substituents. The process often includes steps such as:

- Formation of the piperidine ring through cyclization.

- Alkylation with ethyl 4-carboxylate derivatives.

- Hydrochloride salt formation for enhanced solubility and stability.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial effects. For instance, it has been shown to exhibit activity against various strains of bacteria and fungi. The following table summarizes some key findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 16 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Fungistatic |

| Mycobacterium tuberculosis | 8 µg/mL | Antimycobacterial |

These results indicate that this compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A study focusing on its effects on human cancer cells revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other piperidine derivatives, it may disrupt bacterial cell wall formation.

- Interference with Nucleic Acid Synthesis : Its structural components suggest potential interactions with DNA or RNA synthesis pathways.

- Induction of Oxidative Stress : The presence of hydroxyl groups may enhance reactive oxygen species (ROS) production in cancer cells, leading to apoptosis.

Case Studies

A notable study published in Acta Poloniae Pharmaceutica evaluated the compound's efficacy against Mycobacterium tuberculosis. The results indicated a strong inhibitory effect at low concentrations, suggesting its potential as an antitubercular agent .

Another investigation focused on its cytotoxic effects on various cancer cell lines, confirming its ability to induce apoptosis through ROS-mediated pathways .

Scientific Research Applications

Biological Activities

Ethyl 1-(2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl)piperidine-4-carboxylate hydrochloride exhibits several biological activities that make it a candidate for further research:

Antioxidant Activity

Research indicates that compounds with similar structures can exhibit significant antioxidant properties. For example, derivatives have shown IC50 values in the range of 10–20 µg/mL against free radicals such as DPPH and ABTS, suggesting potential applications in oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that piperidine derivatives can possess anticancer activity. A related compound was tested on various cancer cell lines and showed significant cytotoxicity with an IC50 value of approximately 4.36 µM against HCT116 colon cancer cells. The proposed mechanism involves the inhibition of key signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

Similar compounds have been noted for their neuroprotective effects in vitro. They can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins, potentially modulating neuroinflammatory responses and enhancing endogenous antioxidant defenses.

Case Study 1: Anticancer Efficacy

A study by Yasuda et al. synthesized various piperazine derivatives and evaluated their anticancer activity. One derivative exhibited potent activity against multiple tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

Research published in MDPI explored the neuroprotective potential of related compounds through in vivo models. Results indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease, showcasing their potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Piperazine Derivatives (HBK Series)

Compounds HBK14–HBK19 () are piperazine-based analogs with phenoxypropyl side chains and substituted aryl groups (e.g., 2-methoxyphenyl). For example, HBK19 shares the 2,3,5-trimethylphenoxypropyl group with the target compound but replaces the piperidine core with a piperazine ring. Key differences include:

Phenoxyalkylaminoalkanols ()

Compounds such as R,S-1N-[(2,3,5-trimethylphenoxy)ethyl]amino-propan-2-ol (X) () feature amino alcohol backbones with phenoxyalkyl chains. Key comparisons:

- Lipophilicity: The target compound’s ethyl carboxylate ester may increase log P compared to amino alcohols, enhancing blood-brain barrier penetration.

- Anticonvulsant Activity : Compound X exhibited anticonvulsant activity in maximal electroshock (MES) assays (). The target’s piperidine core and ester group could modulate efficacy or toxicity .

Piperidine Carboxylate Esters ()

Simpler analogs like ethyl piperidine-4-carboxylate hydrochloride () lack the hydroxy-phenoxypropyl side chain. Differences include:

- Molecular Complexity : The target’s bulky substituents may reduce metabolic clearance but increase steric hindrance at binding sites.

- Bioavailability: The absence of a phenolic group in simpler esters may improve oral absorption .

Narcotic Piperidine Derivatives ()

Diphenoxylate hydrochloride and anileridine () are piperidine-based narcotics with carboxylate esters. Contrasts include:

- Receptor Specificity: The target’s 2,3,5-trimethylphenoxy group likely reduces opioid receptor affinity, minimizing narcotic effects.

- Therapeutic Indications: Anileridine’s cyano-diphenylpropyl group confers potent analgesic activity, whereas the target’s structure suggests non-opioid applications .

Physicochemical and Pharmacological Data Table

*Rf value from analogous compound XVII ().

Research Findings and Implications

- Stereochemical Considerations : The hydroxypropyl group in the target compound may introduce stereoisomerism, as seen in , where diastereomers exhibited distinct NMR profiles. This could influence pharmacological activity .

- Anticonvulsant Potential: While the target compound’s activity is undocumented, structurally related aminoalkanols () showed efficacy in MES assays, suggesting possible CNS applications.

- Metabolic Stability : The ethyl ester group may resist hydrolysis compared to alcohols, prolonging half-life .

Q & A

Q. What analytical methods are recommended for verifying the purity of this compound, and how are they validated?

Purity assessment should follow pharmacopeial standards, such as those outlined in the USP Revision Bulletin . Key methods include:

- Titrimetry : Dissolve the compound in ethanol, add hydrochloric acid, and titrate with alcoholic sodium hydroxide to determine endpoint .

- Infrared (IR) spectroscopy : Confirm functional groups (e.g., ester, hydrochloride salt) by matching absorption bands to reference spectra .

- Chloride ion test : Validate the presence of HCl via precipitation with silver nitrate .

Purity must fall within 98.0–102.0% (dry weight basis), with batch-specific certificates of analysis required for reproducibility .

Q. How should researchers handle stability concerns during storage?

Q. What safety protocols are critical for laboratory handling?

- Use fume hoods , nitrile gloves, and safety goggles to avoid inhalation/skin contact .

- For spills: Ventilate the area, collect residues with inert absorbents, and dispose per local hazardous waste regulations .

- Emergency measures: Rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting data from purity assays (e.g., titration vs. HPLC) be resolved?

- Cross-validation : Compare results across orthogonal methods (e.g., titrimetry for HCl content vs. HPLC for organic impurities) .

- Error source analysis : Check for moisture content (via Karl Fischer titration) or residual solvents (via GC-MS) affecting dry-weight calculations .

- Reference standards : Use USP-certified calibrants to harmonize inter-laboratory variability .

Q. What strategies are effective for identifying and quantifying trace impurities?

- LC-MS/MS : Detect low-abundance impurities (e.g., synthetic byproducts like unreacted phenols) with high sensitivity .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .

- Threshold limits : Apply ICH guidelines (e.g., ≤0.1% for unknown impurities) and characterize structurally via NMR or HRMS .

Q. How can researchers optimize synthetic routes to minimize byproduct formation?

- Stepwise monitoring : Use in-situ IR or Raman spectroscopy to track reaction intermediates (e.g., epoxide formation during propyl linkage synthesis) .

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to reduce side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective phenoxypropyl coupling to the piperidine ring .

Q. What pharmacological assays are suitable for elucidating its mechanism of action?

- Receptor binding studies : Screen for opioid receptor affinity using radiolabeled ligands (e.g., [³H]-naloxone) .

- Functional assays : Measure cAMP inhibition in HEK-293 cells expressing μ-opioid receptors to assess agonism/antagonism .

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated hydrolysis of the ester group .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.